molecular formula C22H21N5O3S B2510836 N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921830-37-7

N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2510836
CAS No.: 921830-37-7
M. Wt: 435.5
InChI Key: FOAGFIZUJBSHGM-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • This compound is used in the synthesis of various novel heterocyclic compounds, which have been shown to possess potential hypertensive activity. The process involves preparing derivatives like 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides, indicating its utility in medicinal chemistry research (Kumar & Mashelker, 2007).

Biological Activity

  • Several studies have focused on the biological activities of compounds synthesized using this chemical. For instance, compounds prepared from similar frameworks demonstrated significant antimicrobial properties against various bacterial and fungal species (Youssef et al., 2010). Another study synthesized derivatives showing cytotoxic activities, indicating potential in cancer research (Rahmouni et al., 2016).

Chemical Transformations and Synthesis

  • This compound is pivotal in synthesizing various heterocyclic systems with applications in chemical and pharmaceutical research. It serves as a starting material or intermediate in the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which have potential as anti-5-lipoxygenase agents (Rahmouni et al., 2014).

Potential in Glycine Transporter Inhibition

  • The compound's derivatives have been studied for their role as glycine transporter 1 (GlyT1) inhibitors, highlighting its importance in neuroscience and psychopharmacology research (Yamamoto et al., 2016).

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-13-31-22(23-14)24-20(28)17-11-26(10-16-8-5-9-30-16)12-18-19(17)25-27(21(18)29)15-6-3-2-4-7-15/h2-4,6-7,11-13,16H,5,8-10H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAGFIZUJBSHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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